
2-Iodo-5-methoxy-1,3-dimethylbenzene
Overview
Description
2-Iodo-5-methoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C(_9)H(_11)IO. It is a derivative of benzene, where the benzene ring is substituted with iodine, methoxy, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Halogenation and Methylation: One common method to synthesize 2-Iodo-5-methoxy-1,3-dimethylbenzene involves the halogenation of 5-methoxy-1,3-dimethylbenzene. This can be achieved by treating the compound with iodine and a suitable oxidizing agent, such as iodic acid, under controlled conditions to introduce the iodine atom at the desired position.
Methoxylation: Another approach involves the methoxylation of 2-iodo-1,3-dimethylbenzene. This can be done by reacting the compound with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and methylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 2-Iodo-5-methoxy-1,3-dimethylbenzene can undergo nucleophilic substitution reactions due to the presence of the iodine atom, which is a good leaving group. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.
Major Products
Substitution: Formation of methoxy-substituted derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 5-methoxy-1,3-dimethylbenzene.
Scientific Research Applications
Chemistry
In organic synthesis, 2-Iodo-5-methoxy-1,3-dimethylbenzene is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound is studied for its potential biological activities. Derivatives of this compound have been investigated for their antimicrobial and anticancer properties. The presence of the iodine atom can enhance the biological activity of these derivatives.
Industry
In the industrial sector, this compound is used in the manufacture of dyes and pigments. Its unique structural properties allow for the development of materials with specific color and stability characteristics.
Mechanism of Action
The mechanism by which 2-Iodo-5-methoxy-1,3-dimethylbenzene exerts its effects depends on its chemical reactivity. The iodine atom can participate in electrophilic aromatic substitution reactions, while the methoxy group can donate electron density to the benzene ring, making it more reactive towards electrophiles. These interactions can influence the compound’s behavior in biological systems, potentially targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
2-Iodo-1,3-dimethylbenzene: Lacks the methoxy group, making it less reactive in certain substitution reactions.
5-Methoxy-1,3-dimethylbenzene: Lacks the iodine atom, reducing its ability to undergo nucleophilic substitution.
2-Iodo-4-methoxy-1,3-dimethylbenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.
Uniqueness
2-Iodo-5-methoxy-1,3-dimethylbenzene is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. This unique structure allows for selective reactions and applications that are not possible with other similar compounds.
Properties
IUPAC Name |
2-iodo-5-methoxy-1,3-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6-4-8(11-3)5-7(2)9(6)10/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHQYOBWFSJKDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1I)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563356 | |
| Record name | 2-Iodo-5-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90609-47-5 | |
| Record name | 2-Iodo-5-methoxy-1,3-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90609-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Iodo-5-methoxy-1,3-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90563356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{[(3-Fluorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627981.png)
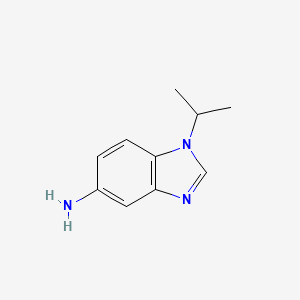
![[2-(4-Cyanophenyl)-2-hydroxyethyl]carbamic acid tert-butyl ester](/img/structure/B1627984.png)
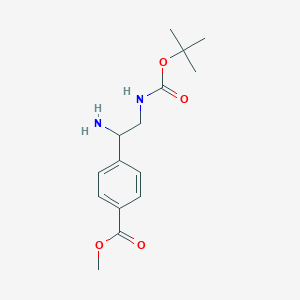
![6-Chloro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene](/img/structure/B1627988.png)
![3-Bromo-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627989.png)
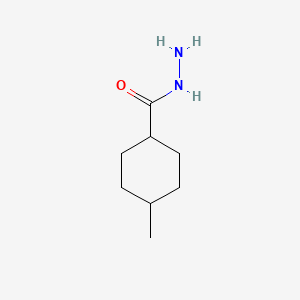
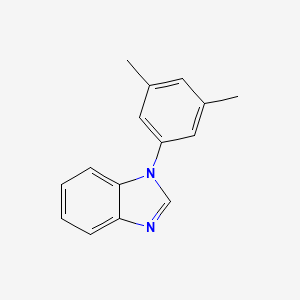
![3,5-Diphenylbenzo[c]isoxazole](/img/structure/B1627993.png)
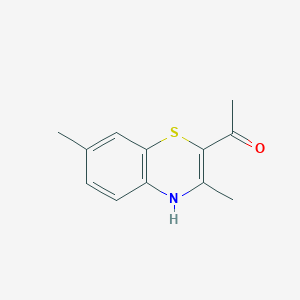
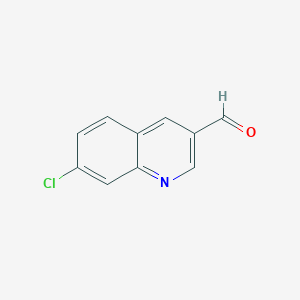
![2-Chloroimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B1627997.png)
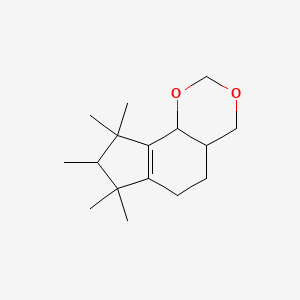
![Benzo[c]phenanthrene-5,6-dione](/img/structure/B1628003.png)
